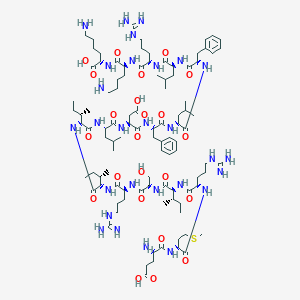![molecular formula C28H18N2 B13915476 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole is a heterocyclic compound that belongs to the indolocarbazole family This compound is characterized by a fused ring system consisting of indole and carbazole elements, with a naphthalenyl group attached at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole typically involves the construction of the indolocarbazole core followed by the introduction of the naphthalenyl group. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-naphthylamine with a suitable carbazole precursor can lead to the formation of the desired compound through a series of cyclization and condensation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indolocarbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolocarbazole derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
作用機序
The mechanism of action of 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism .
類似化合物との比較
Similar Compounds
Indolo[2,3-a]carbazole: Another member of the indolocarbazole family with similar biological activities.
Indolo[3,2-b]carbazole: Known for its potential as a chromogenic-sensing molecule.
Indolo[3,2-c]carbazole: Exhibits unique electronic properties and applications in materials science.
Uniqueness
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole stands out due to its specific structural features and the presence of the naphthalenyl group, which can enhance its biological activity and chemical reactivity . This compound’s unique properties make it a valuable candidate for further research and development in various scientific fields .
特性
分子式 |
C28H18N2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
5-naphthalen-1-yl-12H-indolo[3,2-c]carbazole |
InChI |
InChI=1S/C28H18N2/c1-2-10-19-18(8-1)9-7-15-24(19)30-25-14-6-4-12-22(25)27-26(30)17-16-21-20-11-3-5-13-23(20)29-28(21)27/h1-17,29H |
InChIキー |
BHDIMXQXFUEGMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C5=CC=CC=C53)C6=C(C=C4)C7=CC=CC=C7N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13915413.png)
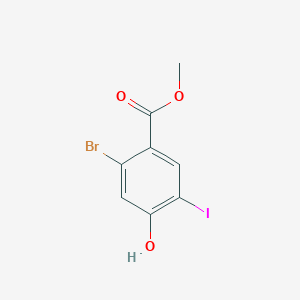
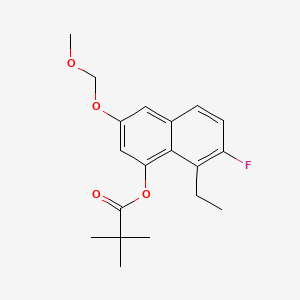
![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)
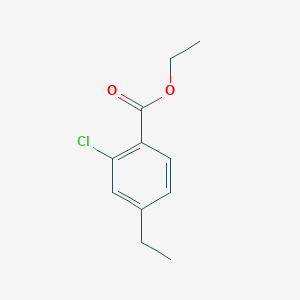
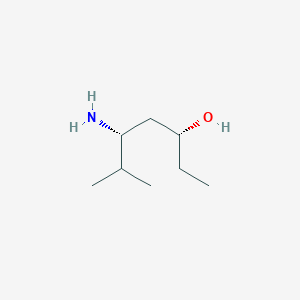
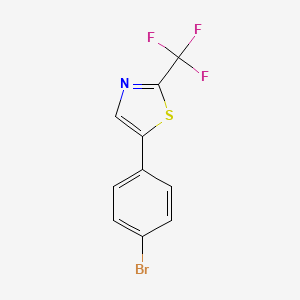
![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)
![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)

![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)
